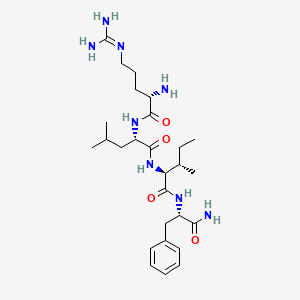
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- is a peptide compound with a complex structure composed of multiple amino acids. This compound is known for its potential biological activities and applications in various fields, including medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various protecting group strategies and coupling reagents are used to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.
科学的研究の応用
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- L-Phenylalaninamide, L-arginyl-L-arginyl-L-leucyl-L-isoleucyl-
- L-Phenylalaninamide, N-acetyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucylglycyl-L-α-aspartyl-L-glutaminyl-
Uniqueness
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and efficacy in various applications.
特性
CAS番号 |
342810-27-9 |
|---|---|
分子式 |
C27H46N8O4 |
分子量 |
546.7 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C27H46N8O4/c1-5-17(4)22(26(39)33-20(23(29)36)15-18-10-7-6-8-11-18)35-25(38)21(14-16(2)3)34-24(37)19(28)12-9-13-32-27(30)31/h6-8,10-11,16-17,19-22H,5,9,12-15,28H2,1-4H3,(H2,29,36)(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t17-,19-,20-,21-,22-/m0/s1 |
InChIキー |
ALHFSQPQTKZQJB-ZONLJJFTSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


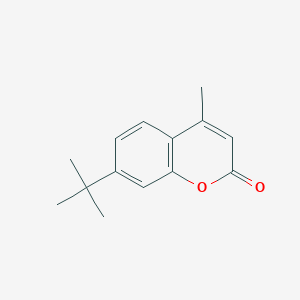
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
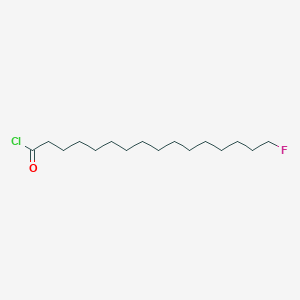
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)



![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
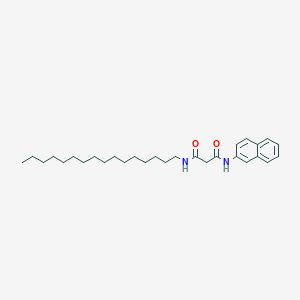
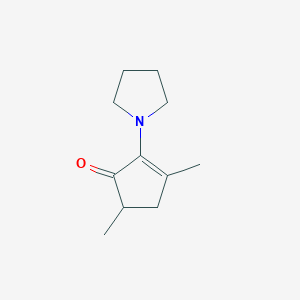

![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
